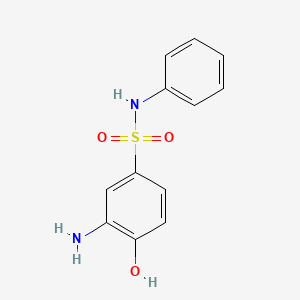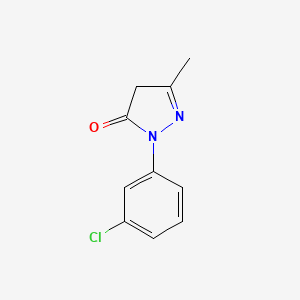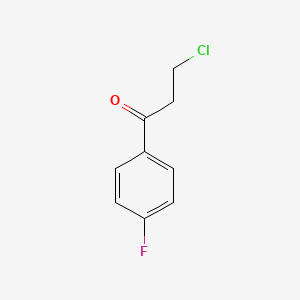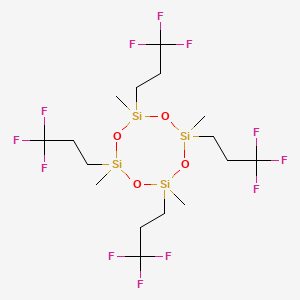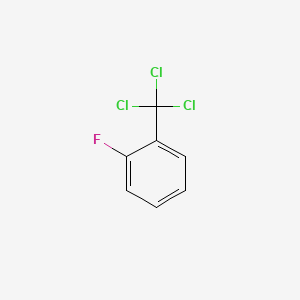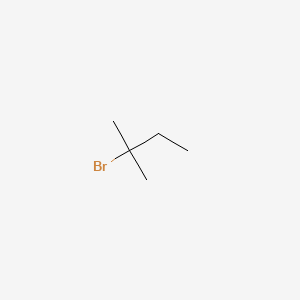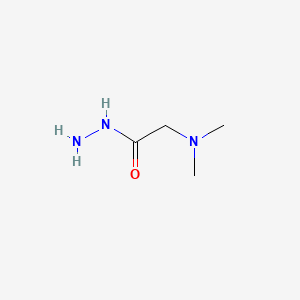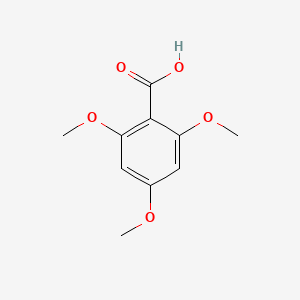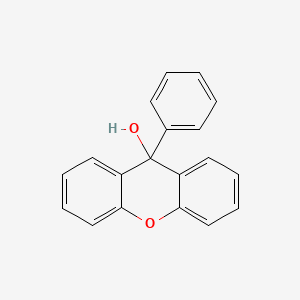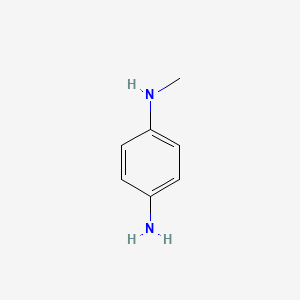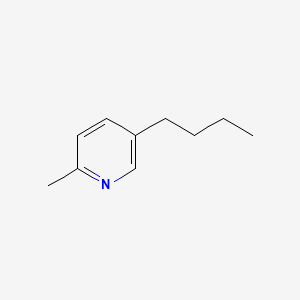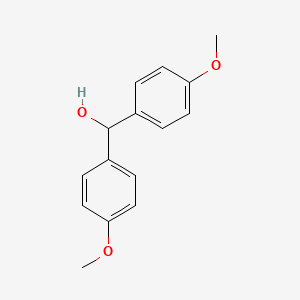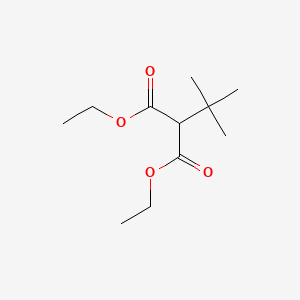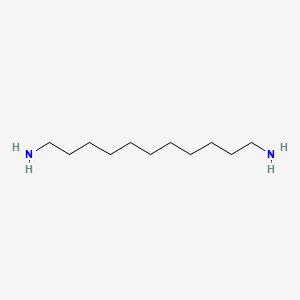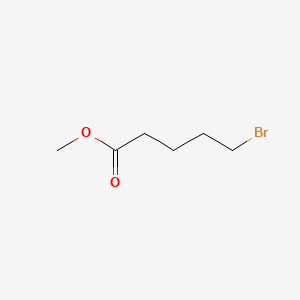
5-ブロモバレレートメチル
概要
説明
It is a colorless to faint yellow liquid that is primarily used as an intermediate in organic synthesis . The compound is characterized by its bromine atom attached to the fifth carbon of a valerate ester chain.
科学的研究の応用
Methyl 5-bromovalerate is widely used in scientific research due to its versatility. Some of its applications include:
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Utilized in the synthesis of active pharmaceutical ingredients, such as Apixaban, an anticoagulant.
Industry: Used in the production of specialty chemicals and materials.
作用機序
Target of Action
Methyl 5-bromovalerate, also known as Methyl 5-bromopentanoate, is a chemical compound with the molecular formula C6H11BrO2 The primary targets of Methyl 5-bromovalerate are not well-documented in the literature
Mode of Action
It’s important to note that the interaction of Methyl 5-bromovalerate with its potential targets would depend on the chemical properties of the compound, including its molecular structure .
Biochemical Pathways
The specific biochemical pathways affected by Methyl 5-bromovalerate are currently unknown. It’s worth noting that methyl 5-bromovalerate is a fatty acid ester , and fatty acid esters are known to play roles in various biochemical processes, including lipid metabolism.
Pharmacokinetics
Its physical properties such as a density of1.363 g/mL at 25 °C and a refractive index of n20/D 1.463 could influence its bioavailability and pharmacokinetics.
Result of Action
As a fatty acid ester , it may participate in biological processes involving lipids, but the specific effects would depend on its interaction with cellular targets.
Action Environment
The action, efficacy, and stability of Methyl 5-bromovalerate could be influenced by various environmental factors. For instance, thermal decomposition of Methyl 5-bromovalerate can lead to the release of irritating gases and vapors . Therefore, the compound should be stored in a cool, dry, and well-ventilated condition .
準備方法
Synthetic Routes and Reaction Conditions: Methyl 5-bromovalerate can be synthesized through the bromination of methyl valerate. One common method involves treating the silver salt of methyl hydrogen adipate with bromine. The reaction is carried out in the presence of dry carbon tetrachloride as a solvent . The process involves the following steps:
- Preparation of methyl hydrogen adipate.
- Formation of the silver salt of methyl hydrogen adipate.
- Bromination of the silver salt to yield methyl 5-bromovalerate.
Industrial Production Methods: In industrial settings, methyl 5-bromovalerate is produced using similar bromination techniques but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced distillation techniques helps in the purification of the final product.
化学反応の分析
Types of Reactions: Methyl 5-bromovalerate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to form 5-bromovaleric acid and methanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous acid or base under reflux conditions.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products like 5-hydroxyvalerate, 5-cyanovalerate, or 5-aminovalerate are formed.
Reduction: 5-bromopentanol.
Hydrolysis: 5-bromovaleric acid and methanol.
類似化合物との比較
Methyl 5-bromovalerate can be compared with other similar compounds such as:
Ethyl 5-bromovalerate: Similar in structure but with an ethyl ester group instead of a methyl ester group.
Methyl 4-bromobutyrate: Has a bromine atom on the fourth carbon of a butyrate ester chain.
Methyl 6-bromohexanoate: Contains a bromine atom on the sixth carbon of a hexanoate ester chain.
Uniqueness: Methyl 5-bromovalerate is unique due to its specific positioning of the bromine atom on the fifth carbon, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in certain synthetic pathways where the position of the bromine atom is crucial.
特性
IUPAC Name |
methyl 5-bromopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-9-6(8)4-2-3-5-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVVJKCSZXAIQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063907 | |
| Record name | Methyl 5-bromovalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5454-83-1 | |
| Record name | Methyl 5-bromopentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5454-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentanoic acid, 5-bromo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005454831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 5-bromovalerate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23228 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentanoic acid, 5-bromo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 5-bromovalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-bromovalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.281 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 5-bromovalerate in organic synthesis?
A1: Methyl 5-bromovalerate serves as a valuable intermediate in organic synthesis. As described in the research, it can be synthesized from methyl silver adipate through a bromination reaction. [] This highlights its role as a building block for creating more complex molecules.
Q2: What are the potential applications of Methyl 5-bromovalerate in medicinal chemistry?
A2: While the provided abstracts don't directly address the applications of Methyl 5-bromovalerate, its use as an intermediate suggests potential relevance in medicinal chemistry. The second abstract focuses on the synthesis and evaluation of 4-hydroxycarbazole derivatives for their anti-inflammatory and antioxidant activities. [] Considering the importance of halogens, particularly bromine, in influencing the pharmacological properties of drug candidates, Methyl 5-bromovalerate could potentially serve as a starting material or intermediate in synthesizing novel compounds with desirable biological activities.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


